(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
(4R)-2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 1,3-thiazolidine ring with a 2-carboxyphenyl substituent at position 2 and a carboxylic acid group at position 2. The (4R) stereochemistry is critical for its biological interactions, as seen in related compounds . Thiazolidines are often synthesized via condensation of L-cysteine with aldehydes or ketones, forming a five-membered ring with sulfur and nitrogen atoms .
Properties
IUPAC Name |
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKHXCXWMNFPK-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a 2-carboxyphenyl derivative with a thiazolidine precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions and provides a straightforward route to the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Thiazolidine Ring
The thiazolidine ring undergoes hydrolysis under acidic or basic conditions, breaking the C–S bond to regenerate cysteine derivatives. For example:
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Reagents : HCl (1M) or NaOH (0.1M) at 80°C.
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Products : L-Cysteine and 2-carboxybenzaldehyde.
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Mechanism : Nucleophilic attack at the sulfur atom, leading to ring opening .
Data Table: Hydrolysis Conditions and Outcomes
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 2h | L-Cysteine + 2-Carboxybenzaldehyde | 85–90 | |
| 0.1M NaOH, 80°C, 4h | L-Cysteine + 2-Carboxybenzaldehyde | 75–80 |
Oxidation Reactions
The sulfur atom in the thiazolidine ring is susceptible to oxidation:
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Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid).
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Products : Sulfoxide or sulfone derivatives.
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Impact : Oxidation alters the ring’s electronic properties, reducing its biological activity .
Data Table: Oxidation Pathways
| Oxidizing Agent | Product Structure | Conditions | Reference |
|---|---|---|---|
| H₂O₂ (3% aqueous) | Thiazolidine sulfoxide | RT, 6h | |
| mCPBA (1.2 equiv.) | Thiazolidine sulfone | CH₂Cl₂, 0°C, 1h |
Decarboxylation Reactions
The carboxylic acid groups may undergo decarboxylation under thermal or photolytic conditions:
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Reagents : Pyridine at 150°C.
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Products : CO₂ release and formation of a thiazolidine derivative lacking the carboxyl group .
Functionalization of the Aromatic Ring
The 2-carboxyphenyl substituent participates in electrophilic substitution:
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Reactions : Nitration, halogenation.
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Example : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the carboxylic acid .
Data Table: Substitution Reactions
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-(2-Carboxy-4-nitrophenyl) | 60–65 | |
| Bromination | Br₂/FeBr₃ | 2-(2-Carboxy-5-bromophenyl) | 55–60 |
Stability and Reactivity Insights
Scientific Research Applications
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiazolidine derivatives vary primarily in substituents at positions 2 and 3. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity .
- Aromatic substituents (e.g., carboxyphenyl, bromophenyl) improve binding to hydrophobic pockets in enzymes or receptors .
- Hydrophilic groups (e.g., hydroxyalkyl) improve water solubility but may reduce membrane permeability .
Physicochemical Properties
Notes:
- Hydroxyalkyl derivatives exhibit the highest solubility due to multiple hydroxyl groups .
Biological Activity
(4R)-2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique structural features, including a five-membered ring containing sulfur and nitrogen atoms, and carboxylic acid functional groups. This compound has been studied for its biological activities, particularly in the realms of antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁NO₄S
- Molecular Weight : 253.27 g/mol
- CAS Number : 280108-16-9
The presence of the 2-carboxyphenyl substituent enhances the compound's potential interactions with biological targets, making it a candidate for various pharmacological applications.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases by scavenging free radicals. The antioxidant capacity of this compound is influenced by the nature and position of substituents on the aromatic ring.
Comparative Antioxidant Activity
A series of studies have evaluated the antioxidant activity of thiazolidine derivatives, including this compound. The following table summarizes the IC₅₀ values for various compounds compared to ascorbic acid:
| Compound Name | IC₅₀ (µg/mL) | Remarks |
|---|---|---|
| Ascorbic Acid | 7.83 ± 0.5 | Positive control |
| This compound | 18.27 ± 1.1 | Significant activity |
| Other Thiazolidine Derivatives | Varies | Dependent on substituent structure |
The structure-activity relationship suggests that hydroxyl groups on the aromatic ring enhance radical scavenging capabilities significantly .
Enzyme Inhibition Studies
In addition to its antioxidant properties, this compound has been investigated for its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition can have implications in cosmetic and therapeutic applications.
Tyrosinase Inhibition
Recent studies have shown that thiazolidine derivatives can effectively inhibit tyrosinase activity. For example:
- Compound 2g : Exhibited a 66.47% inhibition at a concentration of 20 µM.
- Kinetic Analysis : Suggested that compound 2g acts as a competitive inhibitor of tyrosinase .
This suggests that structural modifications at specific positions can enhance inhibitory activity against tyrosinase.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of thiazolidine derivatives:
- Antioxidant Activity Screening : A study synthesized multiple 2-aryl thiazolidine-4-carboxylic acids and assessed their antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the presence of specific substituents significantly influenced the antioxidant potential .
- Tyrosinase Inhibition Research : Another study focused on designing thiazolidine derivatives with potential tyrosinase inhibitory activity. Molecular docking studies confirmed high binding affinities between synthesized compounds and the enzyme .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?
- Methodology :
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Reaction Setup : Use L-cysteine hydrochloride hydrate and NaHCO₃ in a water-ethanol mixture (1:1 ratio). Add substituted aromatic aldehydes (e.g., 2-carboxybenzaldehyde derivatives) and stir for 6 hours at room temperature .
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Purification : Filter the resultant solid, wash with ethanol, and further purify via silica gel column chromatography (n-hexane:ethyl acetate, 3:1 v/v) .
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Yield Optimization : Adjust stoichiometry (1.1 equiv of aldehyde) and solvent polarity to enhance crystallinity.
- Critical Analysis :
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Contradictions in yield may arise from variations in substituent electronic effects (e.g., electron-withdrawing groups like nitro or carboxyl reduce reaction rates compared to halides) .
Q. How is spectroscopic characterization (e.g., FT-IR, NMR) used to confirm the structure of thiazolidine-4-carboxylic acid derivatives?
- FT-IR Analysis :
- Key Peaks : A sharp N-H stretch at 1571–1580 cm⁻¹ confirms the thiazolidine ring. Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
- Comparative Studies : Modified membranes impregnated with the compound show distinct N-H peaks absent in blank samples .
- NMR :
- ¹H NMR : Thiazolidine C4-H (δ 4.1–4.3 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm) .
- Data Table :
| Technique | Key Signals | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1571 cm⁻¹ | N-H (thiazolidine ring) |
| ¹H NMR | δ 4.2 ppm | C4-H stereochemistry |
Q. What crystallographic methods are employed to resolve the stereochemistry of (4R)-configured thiazolidines?
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
- Procedure :
- Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
- Solve phases via direct methods and refine anisotropically with SHELXL .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of nitro-substituted thiazolidine-4-carboxylic acids against methicillin-resistant Staphylococcus aureus (MRSA)?
- Key Findings :
- Nitro Substitution : 2-(4-Nitrophenyl) derivatives exhibit superior activity (zone of inhibition: 18–22 mm) compared to chloro or bromo analogs .
- Mechanism : Nitro groups enhance membrane penetration via increased lipophilicity (LogP ~2.5) and disrupt bacterial cell wall synthesis .
- Data Table :
| Compound | Substituent | Zone of Inhibition (mm) vs MRSA |
|---|---|---|
| 2-(4-Nitrophenyl) derivative | p-NO₂ | 22 ± 1.2 |
| 2-(4-Chlorophenyl) derivative | p-Cl | 16 ± 0.8 |
Q. How are in vivo pharmacological studies designed to evaluate anti-inflammatory activity of thiazolidine derivatives?
- Experimental Design :
- Animal Models : Use Sprague-Dawley rats (n=16/group) with induced inflammation (e.g., carrageenan-induced paw edema) .
- Dosing : Administer 50–100 mg/kg of test compound (e.g., P8 or P9 derivatives) orally and compare with ibuprofen controls .
- Endpoints : Measure cytokine levels (IL-6, TNF-α) and edema reduction over 24 hours .
Q. How can computational modeling predict the ADMET properties and target binding of (4R)-thiazolidine-4-carboxylic acid analogs?
- Methods :
- Docking Studies : Use AutoDock Vina to simulate binding to bacterial dihydrofolate reductase (DHFR) or human PPAR-γ .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (LogBB <0.3) and high renal excretion (TPSA >74 Ų) .
- Case Study :
- Pidotimod Analogs : (4R)-3-(5-oxo-L-prolyl) derivatives show immunomodulatory activity via TLR4 binding (ΔG = −8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
